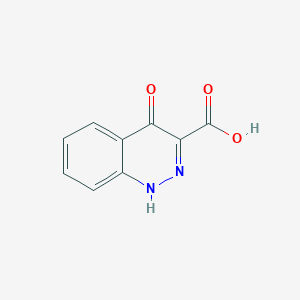

4-Hydroxycinnoline-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-oxo-1H-cinnoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-8-5-3-1-2-4-6(5)10-11-7(8)9(13)14/h1-4H,(H,10,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIPLRYYWAXPVMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=NN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40968256 | |

| Record name | 4-Hydroxycinnoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40968256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53512-17-7, 18514-85-7 | |

| Record name | 53512-17-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=257421 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxycinnoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40968256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-oxo-1,4-dihydrocinnoline-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Starting Materials

The enamine pathway, described in Patent EP0245690A1, begins with the synthesis of enol ethers III through acylation of diethyl malonate with benzoyl halides (1 ) in the presence of magnesium ethylate. Subsequent reaction with amines (IV ) yields enamines II , which undergo cyclization at elevated temperatures (60–300°C) to form 4-hydroxyquinoline-3-carboxylic acids (I ).

Critical Parameters:

-

Temperature : Optimal cyclization occurs at 80–180°C. Higher temperatures risk decomposition of thermolabile substituents.

-

Solvents : DMF, dimethyl sulfoxide, or N-methylpyrrolidone enhance reaction homogeneity.

-

Byproducts : Isomeric quinolines form with electron-withdrawing substituents on the aniline ring.

Nitro-Reduction and Cyclization Approach

Stepwise Synthesis from o-Nitrobenzoic Acid

Patent CN106187887A outlines a four-step process:

-

Condensation : o-Nitrobenzoic acid reacts with monoethyl malonate potassium salt and N,N-carbonyldiimidazole (CDI) to form 3-(2-nitrophenyl)-3-oxopropionate (V ).

-

Reduction : Catalytic hydrogenation converts V to 3-(2-aminophenyl)-3-oxopropionate (VI ).

-

Cyclization : VI reacts with DMF-DMA at 50–120°C, forming ethyl 4-hydroxyquinoline-3-carboxylate.

-

Hydrolysis : Alkaline hydrolysis (60–100°C) yields the final carboxylic acid.

Optimization Highlights:

Advantages Over Classical Methods

-

Milder Conditions : Avoids extreme temperatures, preserving sensitive functional groups.

-

Reduced Isomerization : Selective cyclization with DMF-DMA suppresses byproduct formation.

Comparative Analysis of Methodologies

Efficiency and Practicality

Limitations and Challenges

-

Enamine Route : Requires anhydrous conditions and suffers from low yields with electron-deficient anilines.

-

Nitro-Reduction : Multi-step synthesis increases purification demands, though scalability is feasible.

Mechanistic Insights and Side Reactions

Cyclization Pathways

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxycinnoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to yield different oxidation products.

Reduction: Reduction reactions can be performed to remove the hydroxyl group, converting it into other derivatives.

Substitution: The compound can undergo substitution reactions, particularly in the presence of suitable reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in acidic, alkaline, or neutral medium.

Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reduction reactions.

Substitution: Pyridine and acetic anhydride are used for substitution reactions.

Major Products Formed: The major products formed from these reactions include various cinnoline derivatives, which can be further utilized in different applications.

Scientific Research Applications

Pharmaceutical Development

Antimicrobial and Antiviral Properties

4-Hydroxycinnoline-3-carboxylic acid derivatives have been extensively studied for their potential as antimicrobial agents. Research indicates that these compounds can inhibit the growth of resistant bacterial strains, making them valuable in the development of new antibiotics. For instance, derivatives have shown moderate inhibitory effects against HIV-1, with specific compounds demonstrating up to 32% inhibition at concentrations of 100 µM in cellular assays . Additionally, some derivatives have been identified as potent inhibitors of Hepatitis B virus replication, highlighting their potential in antiviral drug development .

Cancer Therapeutics

The compound's derivatives have also been investigated for their cytotoxic effects on cancer cells. Certain 4-hydroxyquinoline derivatives exhibit selective toxicity towards doxorubicin-resistant cancer cells compared to sensitive lines, suggesting their utility in overcoming drug resistance in cancer therapy . The ability to modify the structure of these compounds allows for a tailored approach to enhance their therapeutic efficacy.

Analytical Chemistry

Reagent in Spectrophotometry

In analytical chemistry, this compound is utilized as a reagent for detecting and quantifying metal ions in environmental samples. Its unique structure allows it to form stable complexes with various metal ions, facilitating accurate measurements through spectrophotometric methods . This application is particularly important in environmental monitoring and quality control.

Biological Research

Investigating Antimicrobial Mechanisms

The compound is employed in biological research to explore its mechanisms of action as an antimicrobial agent. Studies have demonstrated its effectiveness against various pathogens, aiding researchers in understanding how these compounds can be used to combat infections caused by resistant strains . The ongoing research into its biological activities continues to reveal insights into potential therapeutic applications.

Material Science

Advanced Materials Development

In material science, this compound plays a role in developing advanced materials such as polymers and coatings. Its incorporation into these materials can enhance properties like thermal stability and chemical resistance, making it a valuable additive for industrial applications . The versatility of this compound allows for innovation in material design.

Food Safety Testing

Contaminant Detection

The compound is also applied in food safety testing to detect contaminants and ensure the safety of food products. Assays utilizing this compound provide reliable methods for quality control within the food industry, helping to maintain standards and protect public health .

Summary Table of Applications

| Application Area | Specific Uses | Key Findings/Notes |

|---|---|---|

| Pharmaceutical Development | Antimicrobial and antiviral agents | Moderate inhibition of HIV-1; potent against Hepatitis B |

| Analytical Chemistry | Metal ion detection | Used as a reagent in spectrophotometric methods |

| Biological Research | Studies on antimicrobial mechanisms | Effective against resistant bacterial strains |

| Material Science | Development of advanced materials | Enhances thermal stability and chemical resistance |

| Food Safety Testing | Contaminant detection | Reliable assays for food quality control |

Mechanism of Action

The mechanism of action of 4-hydroxycinnoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s bioactivity is attributed to its ability to inhibit certain enzymes and disrupt cellular processes. For example, it shows antibacterial activity by targeting bacterial enzymes and interfering with their metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs within the Cinnoline Family

4-Hydroxycinnoline-3-carboxylic Acid Derivatives

- 4-Hydroxycinnoline-3-carboxamides: These derivatives, described in U.S. Patent 3,657,241, are intermediates for herbicides and fungicides.

- Alkyl Esters (e.g., ethyl ester): Used to synthesize pirazolo-cinnolines with anxiolytic activity. The esterification of the carboxylic acid group improves lipophilicity, aiding blood-brain barrier penetration .

Halogenated Cinnolines

- 4-Chlorocinnoline-3-carboxylic Acid: The replacement of the hydroxyl group with chlorine (CAS 179024-66-9) alters reactivity and toxicity. This compound requires stringent safety measures due to respiratory hazards .

Quinoline-Based Analogs

Quinoline derivatives share structural similarities but differ in ring fusion and substitution patterns:

- 4-Hydroxyquinoline-3-carboxylic Acid (CAS 34785-11-0): The quinoline core lacks the fused benzene ring present in cinnolines.

- 4-Hydroxy-7-methoxyquinoline-3-carboxylic Acid (CAS 1668585-08-7): The methoxy group enhances electron density, possibly increasing antioxidant activity compared to the parent compound .

- Kynurenic Acid (4-Hydroxyquinoline-2-carboxylic Acid): Positional isomerism shifts its pharmacological role to neuroprotection and NMDA receptor antagonism, unlike the immunomodulating properties of this compound .

Substituent Effects on Bioactivity

- Chlorine vs. Hydroxyl Groups: Chlorinated analogs (e.g., 4-chloroquinoline-3-carboxylic acid) exhibit herbicidal activity but higher toxicity, whereas hydroxyl groups favor hydrogen bonding in anti-inflammatory applications .

Biological Activity

4-Hydroxycinnoline-3-carboxylic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C_10H_7N_2O_3

- Molecular Weight : 201.17 g/mol

This compound features a hydroxyl group and a carboxylic acid group, which are critical for its biological activity.

Antiviral Activity

Research has indicated that derivatives of this compound exhibit significant antiviral properties, particularly against Hepatitis B Virus (HBV). A study demonstrated that certain derivatives inhibited HBV replication effectively at concentrations around 10 µM, showcasing their potential as antiviral agents .

Table 1: Inhibition of HBV Replication by Derivatives

| Compound | IC50 (µM) | Cytotoxicity (CC50) | Selectivity Index |

|---|---|---|---|

| Compound A | 5.6 | 50 | 8.93 |

| Compound B | 7.2 | 60 | 8.33 |

| Compound C | 10.0 | 100 | 10.0 |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Some derivatives have shown selective cytotoxicity towards resistant cancer cell lines compared to standard treatments like doxorubicin. For instance, certain synthesized derivatives exhibited a notable ability to induce apoptosis in colon adenocarcinoma cells .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line Type | IC50 (µM) | Remarks |

|---|---|---|---|

| Compound D | Doxorubicin-sensitive | >100 | Low activity |

| Compound E | Doxorubicin-resistant | 15 | High selectivity |

| Compound F | Normal Fibroblasts | >100 | Non-toxic |

The mechanisms underlying the biological activities of this compound derivatives involve several pathways:

- Inhibition of Viral Entry : Compounds have been shown to interfere with viral entry mechanisms, potentially by blocking the interaction between the virus and host cell receptors .

- Induction of Apoptosis : Certain derivatives trigger apoptotic pathways in cancer cells, leading to programmed cell death .

- Antioxidant Properties : Some studies have noted that these compounds possess antioxidant activity, which may contribute to their protective effects against oxidative stress in cells .

Study on Hepatitis B Virus Inhibition

In a controlled laboratory setting, researchers synthesized multiple derivatives of this compound and tested their efficacy against HBV in human hepatoma cells (HepG2). Results indicated that several compounds significantly reduced viral load without causing substantial cytotoxicity .

Study on Cancer Cell Lines

Another study focused on the anticancer properties of these compounds against various cancer cell lines. The findings revealed that specific derivatives not only inhibited cell proliferation but also enhanced the efficacy of existing chemotherapeutic agents when used in combination therapies .

Q & A

Basic: What synthetic methodologies are recommended for 4-hydroxycinnoline-3-carboxylic acid, and how can reaction efficiency be optimized?

Methodological Answer:

The synthesis of this compound typically involves condensation reactions or hydrolysis of ester precursors. For example, ester hydrolysis under acidic or basic conditions (e.g., Hell-Volhard-Zelinsky reaction) is a common route for analogous carboxylic acids . Optimization strategies include:

- Catalyst screening : Test Brønsted/Lewis acids (e.g., H₂SO₄, AlCl₃) to accelerate hydrolysis.

- Temperature control : Maintain 60–80°C to balance reaction rate and byproduct formation.

- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance solubility, as noted for structurally similar compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.